molecular formula C10H12O3 B13439378 2-(2-Methoxy-4-methylphenyl)acetic acid

2-(2-Methoxy-4-methylphenyl)acetic acid

Cat. No.: B13439378
M. Wt: 180.20 g/mol
InChI Key: HGDGJQKJLJBLSR-UHFFFAOYSA-N
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Description

2-(2-Methoxy-4-methylphenyl)acetic acid is an organic compound with the molecular formula C10H12O4 It is a derivative of acetic acid where the hydrogen atom of the methyl group is replaced by a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-(2-Methoxy-4-methylphenyl)acetic acid typically involves the reaction of methoxybenzyl cyanide with concentrated sulfuric acid. The process includes the following steps :

  • Slowly and continuously adding methoxybenzyl cyanide into 30%-70% concentrated sulfuric acid at a temperature of 90°C-150°C.
  • Maintaining heat preservation and reflux reaction.
  • Controlling the conversion rate of nitrile and stopping the reaction when the content of residual nitrile components in reaction materials is less than 0.1%-1%.
  • Cooling the reaction materials and discharging lower-layer acidic water and salt.
  • Neutralizing the upper-layer brown oil layer (methoxyphenylacetic acid) until the pH is 7.5-10.
  • Adding activated carbon for adsorption and decoloration, filtering, acidifying the filtrate with inorganic acid until the pH is 1-4, and cooling to precipitate under stirring conditions.
  • Performing suction filtration, washing the product with clear water, centrifuging to separate out water, and drying to obtain the finished product.

Industrial Production Methods

Industrial production methods for this compound are similar to the synthetic routes mentioned above, with additional steps to ensure large-scale production and purity of the final product. These methods often involve the use of advanced equipment and techniques to optimize yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxy-4-methylphenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The methoxy and methyl groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution reagents: Halogens, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield carboxylic acids, while reduction reactions produce alcohols.

Scientific Research Applications

2-(2-Methoxy-4-methylphenyl)acetic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex organic compounds.

    Biology: Investigated for its potential biological activities and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Methoxy-4-methylphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Methoxy-4-methylphenyl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

2-(2-methoxy-4-methylphenyl)acetic acid

InChI

InChI=1S/C10H12O3/c1-7-3-4-8(6-10(11)12)9(5-7)13-2/h3-5H,6H2,1-2H3,(H,11,12)

InChI Key

HGDGJQKJLJBLSR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CC(=O)O)OC

Origin of Product

United States

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